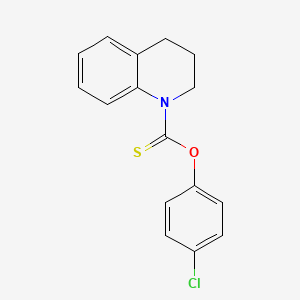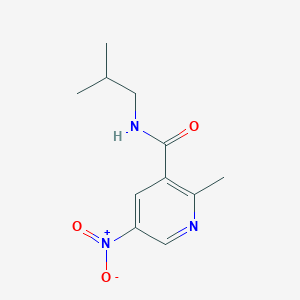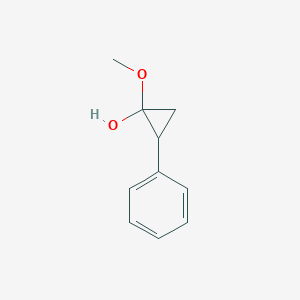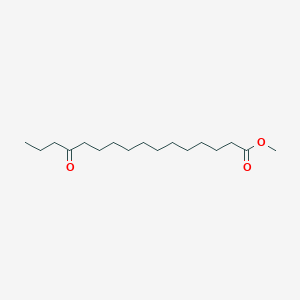![molecular formula C16H16O4S B14610624 [4,5-Dimethoxy-2-(phenylsulfanyl)phenyl]acetic acid CAS No. 60969-64-4](/img/structure/B14610624.png)
[4,5-Dimethoxy-2-(phenylsulfanyl)phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4,5-Dimethoxy-2-(phenylsulfanyl)phenyl]acetic acid: is an organic compound characterized by its unique structural features, which include methoxy groups and a phenylsulfanyl moiety attached to a phenylacetic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4,5-Dimethoxy-2-(phenylsulfanyl)phenyl]acetic acid typically involves the introduction of methoxy groups and a phenylsulfanyl group onto a phenylacetic acid core. One common method involves the reaction of 4,5-dimethoxy-2-iodophenylacetic acid with phenylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the methoxy groups or the phenylsulfanyl moiety, potentially yielding demethylated or desulfurized products.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction processes.
Substitution: Nucleophiles such as alkoxides or thiolates can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Demethylated or desulfurized derivatives.
Substitution: Various substituted phenylacetic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [4,5-Dimethoxy-2-(phenylsulfanyl)phenyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties. Its structural features allow for interactions with various biological targets.
Medicine: In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, modifications to the phenylsulfanyl group might yield compounds with enhanced pharmacological properties.
Industry: In the industrial sector, this compound can be utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of [4,5-Dimethoxy-2-(phenylsulfanyl)phenyl]acetic acid is largely dependent on its interactions with molecular targets. The methoxy groups and the phenylsulfanyl moiety can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
- [4-Methoxy-2-(phenylsulfanyl)phenyl]acetic acid
- [4,5-Dimethoxy-2-(methylsulfanyl)phenyl]acetic acid
- [4,5-Dimethoxy-2-(phenylsulfanyl)benzyl]alcohol
Comparison: Compared to similar compounds, [4,5-Dimethoxy-2-(phenylsulfanyl)phenyl]acetic acid is unique due to the presence of both methoxy groups and a phenylsulfanyl moiety on the phenylacetic acid backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
60969-64-4 |
|---|---|
Fórmula molecular |
C16H16O4S |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
2-(4,5-dimethoxy-2-phenylsulfanylphenyl)acetic acid |
InChI |
InChI=1S/C16H16O4S/c1-19-13-8-11(9-16(17)18)15(10-14(13)20-2)21-12-6-4-3-5-7-12/h3-8,10H,9H2,1-2H3,(H,17,18) |
Clave InChI |
HOTPRWPVNZARIE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)CC(=O)O)SC2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzene, 1,1'-[heptylidenebis(seleno)]bis-](/img/structure/B14610558.png)



![4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol](/img/structure/B14610584.png)


![2-[2-Hydroxy-4-(3-hydroxypropyl)phenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14610595.png)




